N-(3-aminophenyl)-2-phenoxyacetamide
Description
Historical Context and Significance within Medicinal Chemistry
While specific historical milestones for N-(3-aminophenyl)-2-phenoxyacetamide are not extensively documented, its foundational components, the phenoxyacetamide scaffold and the aminophenyl moiety, have a rich history in medicinal chemistry. The phenoxyacetic acid core, a precursor to phenoxyacetamide, has been investigated for various biological activities. nih.gov Derivatives of phenoxyacetamide have been explored for a wide array of therapeutic applications, demonstrating the versatility of this chemical framework. nih.govmdpi.com
The acetamide (B32628) linkage is a common feature in many established pharmaceutical agents, contributing to their stability and ability to interact with biological targets. galaxypub.co Furthermore, the aminophenyl group is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Amines, in general, are crucial functional groups in many drugs, often involved in hydrogen bonding with receptors. stereoelectronics.orgnumberanalytics.com The presence of these key structural motifs in this compound underpins its significance and potential for further investigation in drug discovery.
Scope and Relevance of Current Research Endeavors
Contemporary research into compounds structurally related to this compound is diverse and promising. The broader class of phenoxyacetamide derivatives is being actively investigated for a multitude of biological effects.
Anticancer Research: Several studies have highlighted the potential of phenoxyacetamide derivatives as anticancer agents. For instance, certain analogs have shown cytotoxic activity against various cancer cell lines. nih.govmdpi.com Research has explored the anti-proliferative effects of phenoxy thiazoles, with some compounds demonstrating significant cytotoxic efficacy. nih.gov The terminal phenoxy group is considered a key feature in some novel anticancer drug designs. mdpi.com
Anti-inflammatory and Analgesic Properties: The phenoxyacetamide scaffold has been associated with anti-inflammatory and analgesic activities. nih.gov Studies on certain 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs have indicated that the presence of specific substituents, such as halogens, can enhance their anti-inflammatory functions. nih.gov
Antimicrobial and Other Biological Activities: The research applications of phenoxyacetamide derivatives extend to antimicrobial and anti-mycobacterial agents. nih.gov Furthermore, some analogs have been identified as potent and selective monoamine oxidase (MAO) inhibitors, suggesting potential applications in the treatment of depression and other neurological disorders. nih.gov The versatility of the phenoxyacetamide scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. researchgate.net
The following table provides an overview of the biological activities observed in various phenoxyacetamide derivatives, illustrating the potential areas of interest for this compound.
| Derivative Class | Biological Activity | Key Findings |
| Phenoxy thiazoles | Anticancer | Showed cytotoxic efficacy with an average IC50 value of ~13 μM. nih.gov |
| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamides | Anti-inflammatory, Analgesic | Halogen-containing derivatives enhanced anti-inflammatory function. nih.gov |
| Phenoxy acid hydrazides | Anti-nociceptive, Anti-inflammatory | Demonstrated a nociceptive peripheral impact. nih.gov |
| (4-benzoyl-phenoxy)-acetic acid analogs | Antioxidant | Exhibited good radical scavenging activities. nih.gov |
| 2-phenoxyacetamide (B1293517) analogues | MAO Inhibition | Identified as potent and selective inhibitors of monoamine oxidases A and B. nih.gov |
Given the established biological significance of the phenoxyacetamide core and the aminophenyl group, this compound represents a logical target for further synthetic and biological evaluation. Future research may focus on its synthesis, characterization, and screening for a variety of therapeutic targets, building upon the extensive knowledge base of its chemical relatives.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-5-4-6-12(9-11)16-14(17)10-18-13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAFRSDTNJKKFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for N 3 Aminophenyl 2 Phenoxyacetamide and Its Analogues
Established Reaction Pathways for N-(3-aminophenyl)-2-phenoxyacetamide
The synthesis of this compound is fundamentally centered on the formation of an amide bond between two key precursors: phenoxyacetic acid and m-phenylenediamine (B132917). The efficiency and selectivity of this process are contingent upon the chosen amide bond formation technique and the optimized synthesis of the reactants.
Amide Bond Formation Techniques
The creation of the amide linkage in this compound is the pivotal step in its synthesis. This transformation is a classic example of acylation, where an amine is treated with a carboxylic acid or its more reactive derivative. A common and effective method for this type of synthesis is the Schotten-Baumann reaction, which involves the use of an acid chloride in the presence of a base. ijper.org
In this context, phenoxyacetic acid is first converted into the more electrophilic phenoxyacetyl chloride, typically by reacting it with an agent like thionyl chloride. ijper.org This activated intermediate is then reacted with m-phenylenediamine. A significant challenge in this step is achieving selective mono-acylation. Since m-phenylenediamine possesses two nucleophilic amino groups, the reaction can potentially yield both the desired mono-acylated product and a di-acylated byproduct.
Kinetic studies on the acylation of m-phenylenediamine have shown that careful control of reaction conditions, such as reactant concentrations, temperature, and residence time in a microreactor, can significantly favor mono-acylation, achieving selectivity as high as 97.0%. researchgate.net Alternative strategies for amide bond formation that offer high yields and mild conditions include the use of various coupling agents or the rearrangement of reactive nitrile imines. nih.govuantwerpen.be Another approach involves the reaction of thioacids with amines, mediated by S-nitroso thioacid intermediates, which proceeds rapidly under gentle conditions. nih.gov
Table 1: General Amide Bond Formation Strategies
| Method | Activating Agent / Precursor | Key Features |
|---|---|---|
| Acid Chloride Method | Thionyl Chloride, Oxalyl Chloride | Forms a highly reactive acid chloride intermediate; often requires a base to neutralize HCl byproduct. ijper.org |
| Coupling Reagents | DCC, HOBt, BOP | Mediates the direct coupling of a carboxylic acid and an amine; wide variety of reagents available. nih.govjocpr.com |
| Thioacid-based Method | Organonitrites | Reacts thioacids with amines via an S-nitroso intermediate; fast and occurs under mild conditions. nih.gov |
Precursor Synthesis and Reactant Optimization
Phenoxyacetic Acid Synthesis: Phenoxyacetic acid is commonly prepared via a nucleophilic substitution reaction between a phenolate (B1203915) and a chloroacetate (B1199739). wikipedia.org The synthesis first reported in 1880 involves reacting sodium phenolate with sodium chloroacetate in hot water. wikipedia.org The process involves the deprotonation of phenol (B47542) with a base like sodium hydroxide (B78521) to form the more nucleophilic phenolate anion, which then attacks the methylene (B1212753) carbon of chloroacetic acid. wikipedia.orgchemicalbook.com The reaction is typically refluxed for several hours, and the product is isolated by acidification. chemicalbook.com Yields for this synthesis are generally good, often around 75%. chemicalbook.com
Table 2: Conditions for Phenoxyacetic Acid Synthesis
| Reactants | Base | Solvent | Conditions | Reference |
|---|---|---|---|---|
| Phenol, Monochloroacetic acid | Sodium Hydroxide | Water, Ethanol | Reflux at 102°C for 5 hours | chemicalbook.com |
m-Phenylenediamine and Selective Acylation: m-Phenylenediamine is a symmetrical aromatic diamine. As mentioned, the primary challenge when using it as a reactant is controlling the stoichiometry to favor the formation of the mono-acylated product, this compound, over the di-acylated N,N'-(1,3-phenylene)bis(2-phenoxyacetamide). Research into the kinetics of acylation reactions with symmetrical diamines has provided optimized conditions to maximize the selectivity for mono-acylation. researchgate.net An alternative approach to obtaining a mono-protected diamine is through the selective reduction of one nitro group in a dinitro precursor or the controlled acylation of the diamine followed by separation. researchgate.net For instance, 3-aminoacetanilide can be synthesized from m-phenylenediamine with a reported yield of 88.5%. chemicalbook.com Phenylenediamines can also act as catalysts in other reactions, such as oxime ligations, highlighting their reactive nature. nih.gov
Design and Synthesis of this compound Derivatives
Modifying the core structure of this compound by introducing various functional groups can lead to the development of analogues with tailored properties. These modifications can be strategically applied to the phenoxy moiety, the anilino moiety, or the linker region.
Phenoxy Moiety Modifications
The phenoxy ring of the molecule is a prime target for substitution. Introducing electron-withdrawing or electron-donating groups can alter the electronic properties and conformation of the entire molecule. A common strategy involves using a substituted phenol as the starting material for the synthesis of the corresponding substituted phenoxyacetic acid precursor. For example, chlorinated phenoxyacetic acid derivatives can be synthesized by reacting a chlorinated phenol with chloroacetic acid or by direct chlorination of phenoxyacetic acid itself using a catalyst. google.comgoogle.com
Table 3: Examples of Substituted Phenoxyacetic Acid Precursors
| Precursor Name | Substituent(s) | Synthetic Approach | Reference |
|---|---|---|---|
| 4-Chlorophenoxyacetic acid | 4-Cl | Chlorination of phenoxyacetic acid | google.com |
| 2,4-Dichlorophenoxyacetic acid | 2,4-di-Cl | Chlorination of phenoxyacetic acid | google.comgoogle.com |
| 2-Methyl-4-chlorophenoxyacetic acid | 2-CH₃, 4-Cl | Synthesis from 2-methyl-4-chlorophenol | google.com |
These modified precursors can then be coupled with m-phenylenediamine using the amide bond formation techniques described previously to yield the desired N-(3-aminophenyl)-2-(substituted-phenoxy)acetamide analogues. google.com
Anilino Moiety Substitutions
The anilino portion, derived from m-phenylenediamine, offers another site for structural modification. This can be achieved by starting with a substituted 1,3-phenylenediamine. The selective acylation of a substituted diamine presents similar challenges to the parent compound. For example, in the case of 4-nitro-1,3-phenylenediamine, reaction conditions can be tuned to selectively acylate the amino group at the 1-position over the one at the 3-position due to the electronic influence of the nitro group. google.com The reaction is typically carried out in an aprotic organic solvent like a mixture of acetonitrile (B52724) and tetrahydrofuran (B95107) (THF) using a base such as pyridine. google.com
The synthesis of a related compound, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, showcases how a substituted aminophenyl group can be incorporated into a more complex molecule, further illustrating the feasibility of this derivatization strategy. nih.gov
Linker Region Modifications
The -O-CH₂- linker, which connects the phenoxy ring to the acetamide (B32628) group, can also be modified to influence the molecule's flexibility and binding properties. While direct modifications to this specific linker are not extensively detailed in the provided context, analogous structures provide insight into potential strategies. For instance, the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives involves a different linker where the ether oxygen is replaced by a nitrogen atom (-NH-). ijper.org This suggests that analogues with thioether (-S-), sulfoxide (B87167) (-SO-), or extended alkyl chain linkers could be synthesized by employing appropriate precursor molecules, such as (phenylthio)acetic acid or longer-chain phenoxyalkanoic acids.
Advanced Chemical Derivatization for Analytical and Mechanistic Studies
Chemical derivatization of this compound involves the targeted modification of its functional groups—primarily the amine and amide moieties—to introduce new chemical properties. These modifications are instrumental in overcoming challenges related to detection, quantification, and structural elucidation.
Strategies for Enhanced Spectroscopic Characterization
The inherent spectroscopic properties of this compound can be significantly improved through derivatization. These strategies focus on introducing moieties that enhance signals in various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fluorescence Spectroscopy.
One common approach involves the introduction of fluorine-containing groups. The presence of a ¹⁹F nucleus provides a distinct signal in ¹⁹F NMR spectroscopy, a technique known for its high sensitivity and low background noise. acs.org For instance, acylation of the primary amino group with a reagent like 2-fluoro-benzoyl chloride would yield a derivative with a unique ¹⁹F NMR signature, allowing for precise quantification and structural analysis, especially in complex biological matrices.
For mass spectrometry, derivatization aims to improve ionization efficiency and induce characteristic fragmentation patterns. nih.gov Reagents that introduce a permanently charged group or a readily ionizable moiety can significantly enhance detection sensitivity in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS. For example, reaction of the primary amine with a reagent containing a quaternary ammonium (B1175870) salt would ensure a permanent positive charge, leading to a substantial increase in the signal-to-noise ratio.
Fluorescence derivatization is another powerful technique. The native fluorescence of this compound may be weak or non-existent. Introducing a fluorophore by reacting the primary amine with a labeling agent such as dansyl chloride or a fluorescein (B123965) isothiocyanate (FITC) derivative can render the molecule highly fluorescent. nih.gov This allows for highly sensitive detection using fluorescence-based methods.
| Derivatization Strategy | Reagent Example | Target Functional Group | Spectroscopic Technique | Anticipated Enhancement |
| Fluorine Labeling | 2-Fluoro-benzoyl chloride | Primary Amine | ¹⁹F NMR | Introduction of a sensitive and specific NMR handle for quantification. |
| Charge Tagging | (3-Carboxypropyl)trimethylammonium chloride | Primary Amine | Mass Spectrometry (ESI-MS) | Improved ionization efficiency and detection sensitivity. |
| Fluorescence Tagging | Dansyl Chloride | Primary Amine | Fluorescence Spectroscopy | Enables highly sensitive detection and quantification. |
| Isotopic Labeling | Deuterated Acetic Anhydride | Primary Amine | Mass Spectrometry | Allows for use as an internal standard in quantitative MS studies. |
This table presents hypothetical derivatization strategies for this compound and their expected analytical benefits.
Derivatization for Chromatographic Performance
Derivatization can also be employed to significantly improve the chromatographic separation of this compound. The primary goals are to enhance retention, improve peak shape, and increase selectivity in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). nih.gov
In reverse-phase HPLC, the polarity of the analyte plays a crucial role in its retention. Derivatizing the polar primary amine with a non-polar group can increase its hydrophobicity and, consequently, its retention time. For example, acylation of the amine with a long-chain fatty acyl chloride, such as stearoyl chloride, would introduce a significant non-polar tail, leading to stronger interaction with the stationary phase.
For GC analysis, analytes must be volatile and thermally stable. The amide and amine groups in this compound make it non-volatile. Derivatization through silylation is a common strategy to address this. nih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with both the primary amine and the N-H of the amide group to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This derivatization decreases the polarity and increases the volatility of the compound, making it suitable for GC analysis.
Furthermore, the introduction of a chromophore or a fluorophore, as discussed in the context of spectroscopy, also serves to enhance detectability in HPLC systems equipped with UV-Vis or fluorescence detectors. nih.gov For instance, derivatization with benzoyl chloride not only modifies the polarity but also introduces a strong chromophore, enhancing its detection by UV detectors. nih.gov
| Derivatization Strategy | Reagent Example | Target Functional Group | Chromatographic Technique | Anticipated Improvement |
| Hydrophobicity Enhancement | Stearoyl Chloride | Primary Amine | Reverse-Phase HPLC | Increased retention time and improved separation from polar interferences. |
| Volatility Enhancement (Silylation) | BSTFA | Primary Amine, Amide N-H | Gas Chromatography (GC) | Enables analysis by GC through increased volatility and thermal stability. |
| UV-Labeling | Benzoyl Chloride | Primary Amine | HPLC-UV | Enhanced detection sensitivity at specific UV wavelengths. |
| Chiral Derivatization | Mosher's acid chloride | Primary Amine | Chiral HPLC | Enables separation of enantiomers if the phenoxy group or other parts of an analogue are chiral. |
This table illustrates potential derivatization approaches to improve the chromatographic analysis of this compound.
Structural Elucidation and Conformational Analysis of N 3 Aminophenyl 2 Phenoxyacetamide Via Advanced Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a complete structural assignment of N-(3-aminophenyl)-2-phenoxyacetamide can be achieved.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present. The predicted spectral data for this compound in a common solvent like DMSO-d₆ are detailed below. Computational methods, such as those employing Density Functional Theory (DFT) or machine learning algorithms, are increasingly used to predict NMR chemical shifts with high accuracy, offering a valuable supplement to experimental data. nih.govnih.govnih.gov
¹H NMR: The spectrum is expected to show distinct signals for the amide proton (NH), the primary amine protons (NH₂), the methylene (B1212753) protons (O-CH₂), and the protons on the two separate aromatic rings. The protons on the 3-aminophenyl ring will exhibit complex splitting patterns due to their meta-substitution, while the phenoxy group protons will show classic ortho, meta, and para coupling.
¹³C NMR: The ¹³C NMR spectrum will display 12 unique signals, as two pairs of carbons on the phenoxy ring are equivalent by symmetry (C-2'/C-6' and C-3'/C-5'). The carbonyl carbon will appear significantly downfield, and the chemical shifts of the aromatic carbons will be influenced by their respective substituents (amino, acetamido, and phenoxy groups).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Users can sort the table by column.
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |
| 1 | C | - | ~139.5 | - |
| 2 | C-H | ~7.10 | ~109.0 | d |
| 3 | C | - | ~148.0 | - |
| 4 | C-H | ~6.85 | ~112.5 | dd |
| 5 | C-H | ~6.30 | ~105.5 | t |
| 6 | C-H | ~7.00 | ~129.5 | t |
| 7 (NH) | N-H | ~9.80 | - | s |
| 8 (C=O) | C | - | ~167.0 | - |
| 9 (CH₂) | C-H₂ | ~4.60 | ~67.5 | s |
| 1' | C | - | ~158.0 | - |
| 2'/6' | C-H | ~6.95 | ~114.5 | d |
| 3'/5' | C-H | ~7.30 | ~129.8 | t |
| 4' | C-H | ~7.00 | ~121.5 | t |
| NH₂ | N-H₂ | ~5.20 | - | s (broad) |
Note: Predicted values are based on analysis of similar structures and standard chemical shift increments. Actual experimental values may vary.
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecule's connectivity, two-dimensional NMR experiments are indispensable. ustc.edu.cn
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would show cross-peaks connecting each aromatic C-H signal to its corresponding proton, as well as a strong correlation between the methylene protons (H9) and the methylene carbon (C9). This technique is significantly more sensitive than a standard ¹³C experiment and can help differentiate CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by revealing correlations between protons and carbons that are two or three bonds apart. columbia.edu Key expected HMBC correlations for confirming the structure would include:
A correlation from the amide proton (H7) to the carbonyl carbon (C8) and aromatic carbons C1 and C2.
Correlations from the methylene protons (H9) to the carbonyl carbon (C8) and the ipso-carbon of the phenoxy ring (C1').
Correlations from the phenoxy ring protons (H2'/H6') to the adjacent carbons (C3'/C5') and the ether-linked carbon (C1').
Correlations from the aminophenyl ring protons (e.g., H2) to adjacent and next-nearest carbons within that ring, confirming the substitution pattern.
Together, these 1D and 2D NMR techniques provide a comprehensive and definitive map of the molecular structure.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry can determine the mass of an ion with extremely high accuracy, allowing for the calculation of its elemental formula. For this compound (C₁₄H₁₄N₂O₂), the expected exact mass of the protonated molecular ion [M+H]⁺ would be calculated to confirm its composition.
Molecular Formula: C₁₄H₁₄N₂O₂
Monoisotopic Mass: 242.1055 g/mol
Calculated [M+H]⁺: 243.1128
Observing an ion with this specific m/z value in an HRMS analysis would provide strong evidence for the presence of the target compound.
In practical applications, compounds are often part of a complex mixture. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that first separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification. thermofisher.comnih.gov For a primary aromatic amine like this compound, a reverse-phase HPLC method, perhaps using a phenyl-hexyl or C18 column with a mobile phase of water and methanol (B129727) or acetonitrile (B52724), would be suitable for its separation and analysis. thermofisher.comsciex.com The retention time from the LC provides an additional data point for identification, while the subsequent MS/MS analysis provides structural confirmation.
The fragmentation of the protonated molecule in the gas phase, typically induced by collision with an inert gas (Collision-Induced Dissociation, CID), yields a characteristic pattern of product ions. The analysis of these fragments helps to confirm the structure of the parent molecule. The proposed key fragmentation pathways for [C₁₄H₁₄N₂O₂ + H]⁺ are outlined below.
Interactive Data Table: Predicted Key MS Fragments
Users can sort the table by column.
| Proposed Fragment Structure | Formula of Ion | Calculated m/z | Description of Loss/Formation |
| [M+H]⁺ | C₁₄H₁₅N₂O₂⁺ | 243.11 | Parent Molecular Ion |
| [M-C₆H₅O]⁺ | C₈H₈N₂O⁺ | 150.06 | Loss of a phenoxy radical |
| [M-C₆H₅OH]⁺ | C₈H₇N₂O⁺ | 149.06 | Loss of neutral phenol (B47542) |
| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.05 | Phenoxymethyl cation (from cleavage of C-N bond) |
| [C₆H₈N₂]⁺˙ | C₆H₈N₂⁺˙ | 108.07 | 3-Aminoaniline radical cation (from cleavage of amide C-N bond) |
| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.03 | Phenoxy cation |
Note: The fragmentation pathway is predictive and based on the chemical nature of the functional groups.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. It is an excellent technique for identifying the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit several characteristic absorption bands. s-a-s.org
The key diagnostic regions include:
N-H Stretching Region (3500-3200 cm⁻¹): This region would show multiple peaks. The primary amine (-NH₂) typically displays two bands (asymmetric and symmetric stretches), while the secondary amide (-NH-) shows a single, sharp band. orgchemboulder.comyoutube.com
C-H Stretching Region (3100-2850 cm⁻¹): Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group appear just below 3000 cm⁻¹.
Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹): A strong, sharp absorption band, known as the "Amide I" band, is expected around 1670-1650 cm⁻¹ for the secondary amide.
N-H Bending Region (1650-1550 cm⁻¹): The "Amide II" band, a result of N-H bending and C-N stretching, appears around 1550 cm⁻¹. The primary amine also shows a scissoring vibration in this region. orgchemboulder.com
Fingerprint Region (<1500 cm⁻¹): This complex region contains many characteristic vibrations, including the C-O-C ether stretch (typically a strong band around 1250 cm⁻¹), the aromatic C-N stretch (around 1335-1250 cm⁻¹), and various C-H bending vibrations that can indicate the substitution pattern of the aromatic rings. orgchemboulder.com
Interactive Data Table: Predicted Characteristic IR Absorption Bands
Users can sort the table by column.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3450 and ~3350 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | Medium |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp |
| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | Medium-Weak |
| 1670-1650 | C=O Stretch (Amide I) | Secondary Amide | Strong |
| 1620-1580 | N-H Bend | Primary Amine | Medium |
| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1550 | N-H Bend (Amide II) | Secondary Amide | Medium-Strong |
| ~1240 | C-O-C Asymmetric Stretch | Aryl Ether | Strong |
| 850-750 | C-H Out-of-Plane Bend | m-Disubstituted Ring | Strong |
| 750-690 | C-H Out-of-Plane Bend | Monosubstituted Ring | Strong |
Computational Chemistry and Theoretical Modeling of N 3 Aminophenyl 2 Phenoxyacetamide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. Through DFT, the electronic properties and vibrational frequencies of N-(3-aminophenyl)-2-phenoxyacetamide can be meticulously investigated.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule is fundamental to understanding its chemical behavior. DFT calculations are employed to determine various global and local reactivity descriptors that quantify the molecule's stability and reactivity. researchgate.net Global descriptors such as chemical hardness, chemical potential, and electrophilicity index provide a general overview of the molecule's reactivity. researchgate.netnih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of lower kinetic stability and higher chemical reactivity, as it suggests that the molecule can be more easily polarized. biomedres.us
Conceptual DFT also allows for the calculation of local reactivity descriptors, such as Fukui functions, which help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. scielo.org.mx The molecular electrostatic potential (MEP) map is another crucial tool that visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. nih.gov These regions are indicative of potential sites for electrophilic and nucleophilic interactions, respectively. nih.govnih.gov
Table 1: Key Reactivity Descriptors
| Descriptor | Significance |
|---|---|
| Chemical Hardness (η) | Measures resistance to change in electron distribution. |
| Chemical Potential (μ) | Relates to the escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | Quantifies the ability of a species to accept electrons. |
| Fukui Functions (f(r)) | Identifies the most reactive sites in a molecule. scielo.org.mx |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. nih.gov |
Molecular Orbital Analysis (HOMO-LUMO Energetics)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy corresponds to its ability to accept electrons (electron affinity). nih.gov
The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations. A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.usnih.gov This property is crucial for predicting the chemical reactivity and kinetic stability of the compound. biomedres.us For this compound, the distribution of HOMO and LUMO orbitals across its molecular framework would indicate the regions primarily involved in electron donation and acceptance during chemical reactions.
Table 2: Frontier Molecular Orbital Energetics
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | (Calculated Value) | Electron-donating capacity |
| LUMO | (Calculated Value) | Electron-accepting capacity |
| Energy Gap (ΔE) | (Calculated Value) | Chemical reactivity and stability |
Vibrational Spectroscopy Prediction and Comparison
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. nih.govresearchgate.net By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. nih.gov This theoretical spectrum can then be compared with experimental data, if available, to validate the computational model and aid in the assignment of vibrational modes to specific functional groups within the molecule. researchgate.netresearchgate.net
The agreement between calculated and experimental frequencies can be improved by using scaling factors to account for anharmonicity and other systematic errors inherent in the computational method. researchgate.net Such analysis provides a detailed understanding of the molecule's structural dynamics and the influence of intermolecular interactions, such as hydrogen bonding, on its vibrational properties. nih.gov
Molecular Docking Simulations in Receptor-Ligand Systems (Preclinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govsemanticscholar.org This method is instrumental in drug discovery and design for predicting the binding mode and affinity of a compound within the active site of a biological target.
Binding Mode Prediction and Interaction Energy Assessment
In the context of this compound, molecular docking simulations can be used to predict how it might interact with a specific protein receptor. The simulation places the ligand in various conformations and orientations within the receptor's binding site and scores them based on a scoring function, which estimates the binding affinity. semanticscholar.org The resulting binding energy (often expressed in kcal/mol) provides a quantitative measure of the stability of the ligand-receptor complex. dergipark.org.tr A more negative binding energy generally indicates a more favorable binding interaction. nih.govnih.gov These simulations can reveal the most probable binding pose of the ligand, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov
Table 3: Example Docking Simulation Results
| Receptor | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| (Target Protein) | (Calculated Value) | Hydrogen bonds, hydrophobic interactions, π-π stacking |
Identification of Key Amino Acid Residues for Ligand Binding
A crucial outcome of molecular docking is the identification of the specific amino acid residues within the receptor's active site that are critical for binding the ligand. nih.gov By analyzing the docked conformation, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with this compound. nih.gov This information is invaluable for understanding the molecular basis of recognition and can guide the rational design of more potent and selective analogs. nih.govnih.gov For instance, identifying key tyrosine, glutamic acid, or alanine (B10760859) residues that form strong interactions can inform future modifications to the ligand to enhance binding. nih.gov
Advanced Interaction Energy Analysis
The stability and packing of molecules in a crystal lattice are governed by a delicate balance of various non-covalent interactions. For this compound, a thorough analysis of these interaction energies is crucial to understanding its structural properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of significant intermolecular contact can be identified. The surface is generated by partitioning the crystal electron density into molecular fragments.
For aromatic and amide-containing compounds similar to this compound, Hirshfeld surface analysis typically reveals a variety of close contacts. scbt.comresearchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. These plots show the distribution of distances from the surface to the nearest atom inside (di) and outside (de) the surface.
In analogous acetamide (B32628) derivatives, the most significant contributions to the crystal packing are often from H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netnih.gov For instance, in related structures, H···H contacts can account for over 50% of the intermolecular interactions observed on the Hirshfeld surface. researchgate.net The presence of N-H and C=O groups in this compound strongly suggests that N-H···O hydrogen bonds would be prominent features, appearing as sharp spikes in the fingerprint plots. scbt.comnih.gov
Table 1: Representative Intermolecular Contacts and Their Typical Contributions in Similar Acetamide Derivatives
| Intermolecular Contact | Typical Percentage Contribution |
| H···H | > 40% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~10-25% |
| N···H/H···N | < 5% |
Note: The data in this table is representative of similar compounds and is provided for illustrative purposes. Specific values for this compound would require dedicated crystallographic analysis.
To further quantify the stability of the crystal lattice, energy framework analysis is employed. This method calculates the pairwise interaction energies between a central molecule and its neighbors within a defined radius. These energies are typically broken down into electrostatic, dispersion, polarization, and repulsion components. uni.lu
The energy frameworks can be visualized as a network of cylinders connecting the centroids of interacting molecules, where the thickness of the cylinders is proportional to the strength of the interaction. uni.lu Typically, red cylinders represent electrostatic stabilization, while green cylinders depict dispersion stabilization. In compounds with significant hydrogen bonding capabilities like this compound, the electrostatic component of the N-H···O interactions would be expected to contribute significantly to the total interaction energy. uni.lu
Table 2: Illustrative Interaction Energy Components in a Molecular Crystal
| Interaction Energy Component | Description | Typical Relative Magnitude |
| Electrostatic (Eele) | Arises from the interaction of permanent molecular charge distributions. | Strong, particularly with hydrogen bonds. |
| Dispersion (Edisp) | Arises from induced dipoles due to electron correlation. | Generally significant and attractive. |
| Polarization (Epol) | Arises from the induction of a dipole in one molecule by the charge distribution of another. | Typically smaller than electrostatic and dispersion. |
| Repulsion (Erep) | Arises from the Pauli exclusion principle at short intermolecular distances. | Repulsive and short-ranged. |
| Total Energy (Etot) | The sum of the attractive and repulsive components. | Negative for a stable crystal lattice. |
Note: This table provides a general overview of the energy components. The specific values for this compound would depend on its unique crystal packing.
Preclinical Biological Activity and Mechanistic Investigations of N 3 Aminophenyl 2 Phenoxyacetamide Derivatives
Antineoplastic and Antiproliferative Activity Studies (In Vitro/In Vivo Models)
Derivatives of the N-(3-aminophenyl)-2-phenoxyacetamide scaffold have been the subject of numerous preclinical studies to evaluate their potential as anticancer agents. These investigations have revealed significant cytotoxic and antiproliferative effects across a range of cancer cell lines, operating through diverse and targeted molecular mechanisms.
The cytotoxic potential of this compound derivatives has been demonstrated against a panel of human cancer cell lines originating from different tissues. For instance, a series of novel 4-phenyl-2-phenoxyacetamide thiazole (B1198619) analogues were assessed for their in vitro cytotoxic effects against cell lines including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). nih.gov Among the synthesized compounds, one derivative featuring fluoro and methyl substitutions (compound 8f) showed notable cytotoxic efficacy, with an average IC50 value of approximately 13 μM. nih.gov
Similarly, studies on other related phenoxyacetamide structures have confirmed their broad-spectrum antiproliferative activity. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were evaluated against MCF-7 and SK-N-SH (neuroblastoma) cells, with compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, emerging as a particularly active agent. nih.gov Further research into 2-(4-Fluorophenyl)-N-phenylacetamide derivatives also showed potent anticancer activity, especially against PC3 (prostate carcinoma) and MCF-7 cell lines. nih.gov In this series, compounds with a nitro moiety generally demonstrated higher cytotoxicity than those with a methoxy (B1213986) group. nih.gov
The following table summarizes the reported cytotoxic activities of selected phenoxyacetamide derivatives against various cancer cell lines.
| Derivative Class | Compound | Cell Line | Cancer Type | Reported Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 4-Phenyl-2-phenoxyacetamide thiazoles | Compound 8f | MCF-7, A549 | Breast, Lung | ~ 13 μM | nih.gov |
| 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | Compound 3c | MCF-7 | Breast | Active | nih.gov |
| 2-(4-Fluorophenyl)-N-phenylacetamide | Compound 2b | PC3 | Prostate | 52 μM | nih.gov |
| Compound 2c | PC3 | Prostate | 80 μM | nih.gov | |
| MCF-7 | Breast | 100 μM | nih.gov | ||
| N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide | Compounds 6a–o | K562, MCF7 | Leukemia, Breast | Mild-to-moderate activity | |
| Thiophene-3-carboxamide derivatives | Compound 14d | HCT116, MCF7, A549 | Colon, Breast, Lung | Potent antiproliferative activity | nih.gov |
The anticancer effects of phenoxyacetamide derivatives are underpinned by their ability to interfere with key cellular pathways essential for tumor growth and survival.
VEGFr Receptor Targeting: A primary mechanism involves the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of this process. nih.gov Certain this compound derivatives have been designed as VEGFR-2 inhibitors. nih.govnih.gov By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds can disrupt the signaling cascade that promotes endothelial cell proliferation and migration, thereby inhibiting the tumor's blood supply. nih.govfrontiersin.org
Topoisomerase/Telomerase Inhibition: DNA topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription. nih.govmdpi.com Their inhibition leads to DNA strand breaks and ultimately, cell death. nih.gov Some phenoxyacetamide analogues and related heterocyclic compounds have been investigated for their ability to inhibit topoisomerase I and/or II. nih.govresearchgate.net This mechanism of action, poisoning the enzyme-DNA complex, is a well-established strategy in cancer chemotherapy. mdpi.com
HDAC Inhibition and HIF-1α Repression: The tumor microenvironment is often characterized by hypoxia (low oxygen), which activates Hypoxia-Inducible Factors (HIFs), particularly HIF-1α. nih.govnih.gov HIF-1α is a master transcriptional regulator that promotes angiogenesis and metabolic adaptation of cancer cells to hypoxic conditions. nih.gov Histone deacetylase (HDAC) inhibitors are known to repress the function of HIFs. nih.govnih.gov Research on 4-phenyl-2-phenoxyacetamide thiazole derivatives has indicated that their mechanism of action involves the modulation of HIF-1α. nih.gov By repressing HIF-1α, these compounds can counteract the tumor's response to hypoxia. nih.gov
Phenoxyacetamide derivatives have been shown to exert their antiproliferative effects by inducing cell cycle arrest and promoting apoptosis (programmed cell death).
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting this process can halt tumor growth. Studies on various structurally related anticancer agents have shown that they can cause an accumulation of cancer cells in the G0/G1 phase of the cell cycle. nih.govexcli.deresearchgate.net This arrest prevents the cells from entering the S phase (DNA synthesis), effectively blocking proliferation. excli.de
Apoptosis Induction: Apoptosis is a crucial pathway for eliminating damaged or cancerous cells. Many anticancer agents, including derivatives of the phenoxyacetamide scaffold, trigger this process. mdpi.com Mechanistic studies reveal that these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases, which are the executive enzymes of apoptosis. researchgate.net For example, the activation of caspase-3 and caspase-9 is a common indicator of apoptosis induced by these agents. researchgate.net
As mentioned, the hypoxic tumor microenvironment is a key driver of malignancy and resistance to therapy. nih.gov this compound derivatives have been specifically designed to counteract these effects. In preclinical in vivo models, certain 4-phenyl-2-phenoxyacetamide thiazoles have been shown to regress tumor activity. nih.gov This effect is attributed to their ability to alter the tumor microenvironment by cracking down on neovascularization (neoangiogenesis). nih.gov This anti-angiogenic activity, assessed through models like the chick chorioallantoic membrane (CAM) assay, is directly linked to the modulation of HIF-1α, which controls the expression of pro-angiogenic factors like VEGF. nih.govresearchgate.net
Anti-inflammatory Efficacy and Underlying Mechanisms (Preclinical Models)
Beyond their anticancer properties, phenoxyacetamide derivatives have also been investigated for their anti-inflammatory potential, recognizing the intricate link between inflammation and cancer. nih.gov
The anti-inflammatory activity of these compounds is often evaluated in established preclinical models of inflammation. A common method is the carrageenan-induced paw edema model in rodents, which assesses a compound's ability to reduce acute inflammation. researchgate.netmdpi.com In studies involving 2-(substituted phenoxy) acetamide (B32628) derivatives, compounds bearing halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.gov The underlying mechanisms for this effect are believed to involve the inhibition of inflammatory mediators. This can include the downregulation of enzymes like cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in the inflamed tissue. researchgate.net
Enzyme Inhibition Profiles (e.g., Cyclooxygenase pathways)
Derivatives of phenoxyacetamide have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents, as it is associated with a reduced risk of gastrointestinal side effects.
In a study exploring thiazolidin-4-one derivatives bearing a phenoxyacetamide moiety, compounds were evaluated for their in vitro inhibitory activity against COX-1 and COX-2. Notably, (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide demonstrated significant inhibitory activity against COX-2, with an IC50 value of 4.16 µM. nih.gov This compound also inhibited inducible nitric oxide synthase (iNOS) and iNOS-mediated nitric oxide production. nih.gov
Another series of 1,5-diarylpyrazoles with a urea (B33335) linkage, which can be considered structurally related to the amide bond in phenoxyacetamides, also showed COX-2 inhibitory activity. One such derivative displayed an IC50 value of 1.24 µM for COX-2, with a selectivity index of 7.03 over COX-1. researchgate.net Furthermore, thiazole derivatives incorporating a phenoxyacetamide-like structure have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with one compound exhibiting a COX-2 IC50 of 0.09 µM. researchgate.netnih.gov
These findings suggest that the phenoxyacetamide scaffold is a promising template for the design of selective COX-2 inhibitors. The nature and position of substituents on the phenyl rings play a crucial role in determining the potency and selectivity of these compounds.
| Compound Class | Specific Derivative Example | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| Thiazolidinone-phenoxyacetamide | (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide | 4.16 nih.gov | Not Reported |
| Diarylpyrazole-urea | Urea-linked diarylpyrazole with trifluoromethyl phenyl group | 1.24 researchgate.net | 7.03 researchgate.net |
| Thiazole-phenoxyacetamide analog | Diphenyl-amino thiazole derivative | 0.09 researchgate.netnih.gov | 61.66 researchgate.net |
Antimicrobial and Anti-biofilm Activity (In Vitro Models)
The emergence of drug-resistant fungal pathogens, such as Candida albicans, necessitates the development of novel antifungal agents. Compounds incorporating an acetamide linkage have been explored for their potential in this area.
A study on thiosemicarbazone-type ligands, which include an acetamide unit, and their copper(II) complexes, demonstrated promising antifungal activity against C. albicans. mdpi.com The synthesized ligand, N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide, and its coordination compounds were tested against C. albicans ATCC 10231. The results indicated that in many cases, the antifungal activity was comparable or even superior to that of established antifungal drugs. mdpi.com
While direct studies on the anti-biofilm activity of this compound derivatives against C. albicans are limited, the findings from related structures suggest that this chemical class could be a valuable starting point for the development of new agents to combat fungal biofilm formation. Biofilms are a major clinical challenge as they exhibit increased resistance to conventional antifungal therapies.
| Compound Class | Tested Organism | Observed Activity |
|---|---|---|
| Thiosemicarbazone-acetamide ligand and its Copper(II) complexes | Candida albicans ATCC 10231 | Promising antifungal activity, in some cases surpassing standard drugs. mdpi.com |
Neuropharmacological Investigations (Preclinical Models)
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. A series of 2-phenoxyacetamide (B1293517) analogues have been synthesized and evaluated for their inhibitory potency towards MAO-A and MAO-B.
These studies have identified compounds with high potency and selectivity for either MAO-A or MAO-B. For instance, 2-(4-methoxyphenoxy)acetamide (B189527) was identified as a highly specific MAO-A inhibitor with a selectivity index of 245. In contrast, another derivative, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide, was found to be a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 0.018 µM and 0.07 µM, respectively. The inhibitory activities of these compounds were also confirmed in living cells using HepG2 and SHSY-5Y cell lysates.
The structure-activity relationship studies within this class of compounds indicate that the substituents on the phenoxy ring significantly influence the inhibitory activity and selectivity.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI = IC50 MAO-B/IC50 MAO-A) |
|---|---|---|---|
| 2-(4-Methoxyphenoxy)acetamide | Not explicitly stated, but high selectivity for MAO-A | Not explicitly stated | 245 |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide | 0.018 | 0.07 | 3.89 |
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key therapeutic approach for Alzheimer's disease. nih.gov Various classes of compounds, including those with amide structures, have been investigated as cholinesterase inhibitors.
For example, a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which contain an amide linkage, have shown dual inhibition of both AChE and BuChE. mdpi.com The IC50 values for these compounds ranged from 27.0 to 106.8 µM for AChE and 58.0 to 277.5 µM for BuChE. mdpi.com In another study, newly synthesized carbamates demonstrated selective inhibitory activity for BuChE, with some derivatives showing IC50 values as low as 0.12 µM, which is significantly more potent than the standard inhibitor galantamine. researchgate.net
These findings highlight the potential of amide-containing scaffolds as a basis for the design of novel cholinesterase inhibitors. The selectivity for AChE versus BuChE can be modulated through structural modifications.
| Compound Class | Enzyme | IC50 Range (µM) |
|---|---|---|
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides mdpi.com | AChE | 27.0 - 106.8 |
| BuChE | 58.0 - 277.5 | |
| Carbamate derivatives researchgate.net | AChE | Variable |
| BuChE | as low as 0.12 |
The N-methyl-D-aspartate (NMDA) receptor is a crucial player in synaptic plasticity, learning, and memory. biointerfaceresearch.com However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. biointerfaceresearch.comwikipedia.org Consequently, NMDA receptor antagonists have been explored as potential therapeutic agents. wikipedia.orgnih.govnih.govdrugbank.com
Selective antagonism of the NR2B subtype of the NMDA receptor is of particular interest, as it is thought to offer a better side-effect profile compared to non-selective antagonists. While there is no direct evidence of this compound derivatives acting as NMDA receptor modulators, the search for novel, selective NR2B antagonists is an active area of research. The structural features of the phenoxyacetamide scaffold could potentially be adapted to target the allosteric sites on the NR2B subunit. Further preclinical investigations would be necessary to explore this possibility.
Antidiabetic Research (Preclinical Models)
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and insulin (B600854) sensitization, making it a key target in antidiabetic drug discovery. nih.govmdpi.com Agonists of PPARγ, such as the thiazolidinedione class of drugs, are known for their efficacy in improving insulin sensitivity. mdpi.com
Despite the investigation of various chemical scaffolds for PPARγ agonism, a review of available preclinical studies indicates a lack of specific research on this compound and its direct derivatives for this particular biological target. While compounds featuring a phenoxy-N-arylacetamide framework have been noted for a range of therapeutic activities, including antidiabetic effects, specific data detailing their mechanism of action through PPARγ agonism is not presently available in the reviewed literature. researchgate.net Research into novel PPARγ agonists continues to explore diverse molecular structures, but evidence directly linking the this compound scaffold to PPARγ activation has not been identified. mdpi.comnih.gov
Other Investigational Biological Activities (Preclinical)
Kinase Inhibition
The this compound scaffold has served as a foundational structure for the development of potent kinase inhibitors in preclinical cancer research. Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature in many cancers, making them important therapeutic targets. bioworld.comnih.gov
BCR-ABL1 Inhibition
Derivatives of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide have been identified as novel inhibitors of the BCR-ABL1 kinase, a key driver in chronic myeloid leukemia (CML). nih.govnih.gov Through structure-based virtual screening, compound A8 was identified, which subsequently led to the synthesis of more potent derivatives. nih.gov The most potent compound from this series, 10m , demonstrated significant anti-proliferative activity against Ba/F3 cells expressing BCR-ABL1 and the human CML cell line K562. nih.govnih.gov Compound 10m also showed powerful synergistic anti-proliferation and pro-apoptotic effects when combined with the allosteric inhibitor asciminib. nih.gov
Aurora Kinase B Inhibition
In a separate line of investigation, a derivative, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide , was developed as the first orally active and selective inhibitor of Aurora Kinase B (AURKB). bioworld.comuthscsa.edunih.gov Overexpression of AURKB is a hallmark of many aggressive human cancers, contributing to altered cell cycle regulation. nih.govpatsnap.com This compound, also referred to as compound 4b , emerged from the optimization of a previous inhibitor that had poor cell membrane penetration. bioworld.comnih.gov It demonstrated potent enzymatic inhibition of AURKB and significant growth inhibition in various cancer cell lines. bioworld.com A more soluble analog was also developed, showing similar efficacy and negligible toxicity against healthy cell lines in preclinical models. bioworld.com
The table below summarizes the preclinical activity of these representative kinase inhibitors.
| Compound Name/Identifier | Target Kinase | Activity Metric | Reported Value | Cell Line(s) |
| 10m | BCR-ABL1 | GI₅₀ | 0.63 µM | Ba/F3 (BCR-ABL1) |
| 10m | BCR-ABL1 | IC₅₀ | 0.98 µM | K562 |
| A8 | BCR-ABL1 | GI₅₀ | 6.4 µM | Ba/F3 (BCR-ABL1) |
| Compound 4b | Aurora Kinase B | IC₅₀ | 1.31 nM | (Enzymatic Assay) |
| Compound 4b | Aurora Kinase B | GI₅₀ | 24.40 nM | HeLa |
Structure Activity Relationship Sar Profiling and Rational Drug Design Principles for N 3 Aminophenyl 2 Phenoxyacetamide Analogues
Correlation of Structural Motifs with Biological Potency
The biological potency of N-(3-aminophenyl)-2-phenoxyacetamide analogues is intrinsically linked to their core structural components: the aminophenyl ring, the phenoxy ring, and the connecting acetamide (B32628) linker. Studies on closely related 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase (MAO) inhibitors have demonstrated that modifications to these motifs can significantly impact their inhibitory activity.
To illustrate the correlation between structural motifs and biological potency, the following table presents data from a study on 2-phenoxyacetamide analogues as MAO-A inhibitors. While not identical to this compound, these analogues share the core phenoxyacetamide scaffold and provide valuable insights into the SAR of this class of compounds.
Table 1: Biological Potency of 2-Phenoxyacetamide Analogues as MAO-A Inhibitors
| Compound | R1 | R2 | R3 | R4 | R5 | IC₅₀ (µM) for MAO-A |
|---|---|---|---|---|---|---|
| 1 | H | H | H | H | H | >100 |
| 2 | OCH₃ | H | H | H | H | 1.2 |
| 3 | H | OCH₃ | H | H | H | 0.8 |
| 4 | H | H | OCH₃ | H | H | 0.5 |
| 5 | Cl | H | H | H | H | 2.5 |
| 6 | H | H | Cl | H | H | 1.8 |
| 7 | NO₂ | H | H | H | H | 3.2 |
| 8 | H | H | NO₂ | H | H | 1.5 |
Influence of Substituent Nature and Position on Activity and Selectivity
The nature and placement of substituents on the aromatic rings of this compound analogues play a pivotal role in modulating their biological activity and selectivity.
On the phenoxy ring , the introduction of small, electron-donating groups, such as a methoxy (B1213986) group, has been shown to enhance the inhibitory potency against MAO-A. The position of this substituent is also critical, with substitution at the para-position often leading to the most significant increase in activity. Conversely, the introduction of electron-withdrawing groups, like a nitro or chloro group, can also influence potency, though the effect is highly dependent on the specific biological target. For example, in the context of MAO-A inhibition, a para-chloro substituent resulted in a more potent compound than a para-nitro substituent.
Regarding the aminophenyl ring , the position of the amino group is a key determinant of the molecule's three-dimensional structure and its ability to form hydrogen bonds with the target protein. The meta-position of the amino group in this compound provides a specific vector for this interaction. Modifications to this amino group, such as acylation or alkylation, or the introduction of other substituents on this ring, would be expected to significantly alter the binding affinity and selectivity profile of the compound.
The selectivity of these analogues for different biological targets is also heavily influenced by substituent patterns. For instance, in the development of MAO inhibitors, specific substitutions can favor inhibition of the MAO-A isoform over the MAO-B isoform, or vice versa. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index of a drug candidate.
Pharmacophore Elucidation and Optimization Strategies
Pharmacophore modeling is a crucial step in rational drug design that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound analogues, a pharmacophore model would typically include key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.
Based on studies of related MAO inhibitors, a common pharmacophore model includes:
An aromatic ring (representing the phenoxy group).
A hydrogen bond acceptor (the carbonyl oxygen of the acetamide group).
A hydrogen bond donor (the amide N-H and the amino group on the aminophenyl ring).
A second aromatic ring (the aminophenyl group).
Hydrophobic regions corresponding to the aromatic rings.
Optimization strategies for this compound analogues involve modifying the scaffold to better fit the identified pharmacophore of the target protein. This can be achieved through several approaches:
Scaffold hopping: Replacing the phenoxyacetamide core with other chemical scaffolds that maintain the same pharmacophoric features.
Substituent modification: Systematically altering the substituents on the aromatic rings to enhance interactions with the target, guided by the pharmacophore model.
Conformational restriction: Introducing cyclic constraints or rigid linkers to lock the molecule into its bioactive conformation, thereby reducing the entropic penalty upon binding.
By understanding the key pharmacophoric features, medicinal chemists can design new analogues with improved potency, selectivity, and pharmacokinetic properties.
Computational and Experimental Approaches in Lead Optimization
The optimization of lead compounds like this compound into viable drug candidates is an iterative process that relies on a combination of computational and experimental techniques. sigmaaldrich.com
Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com For phenoxyacetamide derivatives, 2D-QSAR models have been developed to predict their inhibitory activity based on descriptors such as electronic properties, hydrophobicity, and steric parameters. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic fields around the molecules that are favorable for activity.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of phenoxyacetamide analogues into the active site of enzymes like MAO have been used to rationalize the observed SAR and to guide the design of new derivatives with improved binding affinity. researchgate.net These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for potent inhibition.
Experimental Approaches:
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify initial "hits" with activity against a specific target. This can be a starting point for a lead optimization program based on the this compound scaffold.
Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments are screened for weak binding to the target protein. X-ray crystallography or NMR spectroscopy is then used to determine how these fragments bind, and they are subsequently grown or linked together to create a more potent lead compound. This approach could be used to identify optimal substituents for the phenoxy and aminophenyl rings of the core scaffold.
Parallel Synthesis: This technique enables the rapid synthesis of a large number of related compounds, allowing for a systematic exploration of the SAR. By creating libraries of this compound analogues with diverse substituents, medicinal chemists can efficiently map the chemical space around the lead compound and identify derivatives with improved properties.
The integration of these computational and experimental methods provides a powerful platform for the rational design and optimization of this compound analogues as potential therapeutic agents.
Future Research Directions and Advanced Methodologies for N 3 Aminophenyl 2 Phenoxyacetamide
Integration of High-Throughput Screening and Omics Technologies
A pivotal future direction lies in the synergistic integration of high-throughput screening (HTS) with a suite of omics technologies. This combination allows for the rapid testing of large compound libraries derived from the N-(3-aminophenyl)-2-phenoxyacetamide backbone while simultaneously generating deep, mechanistic insights into their biological effects.
HTS has become a cornerstone in drug discovery for identifying active compounds from vast chemical libraries. nih.govresearchgate.net For a scaffold like this compound, which may target protein kinases, HTS assays are essential. nih.gov Advanced HTS methods, such as those designed to identify allosteric inhibitors that bind to less conserved sites on a kinase, can help discover derivatives with greater selectivity and the ability to overcome drug resistance. wiley.com Phenotypic screening, a type of HTS that assesses the effects of compounds on whole cells, can uncover novel activities and mechanisms of action for derivatives that were not predicted by target-based approaches. nih.gov
The real power emerges when HTS is coupled with omics technologies. Omics approaches provide a holistic view of the molecular changes within a biological system in response to a compound. biobide.com After an HTS campaign identifies active derivatives of this compound, omics can be employed to:
Target Deconvolution: For hits from phenotypic screens, proteomics and genomics can identify the specific molecular targets responsible for the observed effect. biobide.comhappiestminds.com
Biomarker Discovery: Transcriptomics (RNA-seq) and proteomics can reveal biomarkers that indicate sensitivity or response to a particular compound, paving the way for personalized medicine. nih.govnygen.io
Mechanism of Action Analysis: Integrating transcriptomic, proteomic, and metabolomic data can create a detailed map of the signaling pathways modulated by the compound, offering a comprehensive understanding of its biological impact. nygen.ionih.gov
This integrated workflow creates a powerful feedback loop: HTS identifies active compounds, omics provides deep biological context, and this knowledge, in turn, informs the next cycle of compound design and screening.
Table 1: Application of HTS and Omics in this compound Research
| Technology | Application for this compound Derivatives | Potential Outcome |
|---|---|---|
| High-Throughput Screening (HTS) | Screening of chemical libraries to identify compounds that inhibit specific kinases or produce a desired cellular phenotype. nih.govnih.gov | Identification of novel, potent lead compounds. |
| Genomics/Transcriptomics | Analysis of gene expression changes in cancer cells after treatment to understand downstream effects. happiestminds.com | Elucidation of mechanism of action and identification of response biomarkers. nih.gov |
| Proteomics | Identification of protein binding partners and post-translational modifications induced by the compound. happiestminds.com | Direct target identification and pathway analysis. nygen.io |
| Metabolomics | Studying changes in cellular metabolites to understand the compound's impact on metabolic pathways. nih.gov | Discovery of metabolic vulnerabilities and off-target effects. |
Application of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by transforming how new molecules are designed and optimized. researchgate.netnih.gov For the this compound scaffold, these computational tools offer a path to rapidly explore a vast chemical space and design next-generation derivatives with superior properties.
Furthermore, ML algorithms can build predictive models for various properties, including:
Structure-Activity Relationship (SAR): ML can analyze data from HTS campaigns to learn complex SARs that may not be obvious to human chemists, guiding more effective compound optimization. rsc.org
Property Prediction: Algorithms can predict absorption, distribution, metabolism, and excretion (ADME) properties, allowing for the early-stage filtering of compounds that are likely to fail later in development. youtube.com
Reaction Planning: AI tools can even predict viable synthetic routes for novel, computer-generated molecules, bridging the gap between digital design and physical synthesis. osu.edu
By integrating AI and ML, researchers can engage in a more efficient "design-build-test-learn" cycle. An ML model might suggest a set of novel this compound derivatives; these can be synthesized and tested, and the results are then fed back into the model to improve its predictive accuracy for the next round of design. rsc.org This iterative process promises to reduce the time and cost associated with discovering optimized drug candidates. nih.gov
Table 2: Role of AI/ML in the Optimization of this compound
| AI/ML Application | Function | Impact on Drug Discovery |
|---|---|---|
| Generative Models | Design of novel molecular structures with desired properties. nih.govnewswise.com | Accelerated discovery of new lead compounds and chemical scaffolds. |
| Predictive Modeling | Forecasts biological activity, physicochemical properties, and potential toxicity. youtube.com | Prioritization of compounds for synthesis, reducing resource expenditure. |
| Multi-Objective Optimization | Simultaneously optimizes several parameters, such as potency and low toxicity. mdpi.com | Development of more balanced and effective drug candidates. |
| Retrosynthesis Prediction | Suggests efficient chemical synthesis pathways for newly designed molecules. osu.edu | Enhances the feasibility of producing novel compounds. |
Development of Novel Preclinical Disease Models for Efficacy Testing
The successful translation of a promising compound from the lab to the clinic is heavily dependent on the quality of preclinical disease models. nih.gov A significant future direction for testing this compound and its derivatives involves moving beyond traditional cell lines and animal models to more sophisticated systems that better recapitulate human disease.
The limitations of conventional models are well-documented; animal models, for instance, often fail to accurately mimic the complex pathology of human diseases like cancer or neurodegenerative disorders, leading to a high rate of clinical trial failures. acs.orgresearchgate.net To address this, research is shifting towards innovative models:
Human-Induced Pluripotent Stem Cell (hiPSC) Models: For neurodegenerative diseases like Alzheimer's or Parkinson's, hiPSCs can be derived from patients and differentiated into neurons or other relevant cell types. nih.gov These "disease-in-a-dish" models provide a human-specific genetic background for testing the efficacy of compounds. nih.gov
Organoids: These are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of human organs, such as the brain or tumors. Tumor organoids, for example, can be derived directly from a patient's cancer tissue, allowing for the testing of compounds like this compound on a model that reflects the original tumor's heterogeneity.
Advanced Animal Models: The development of more refined genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models, where human tumor tissue is implanted in mice, provides a more clinically relevant in vivo setting for efficacy studies. uq.edu.aunih.gov For example, a PDX model could be used to test if a specific derivative of this compound can inhibit the growth of a drug-resistant tumor. nih.gov
By employing these advanced preclinical models, researchers can gain more accurate insights into how this compound derivatives will perform in humans, increasing the likelihood of successful clinical development.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(3-aminophenyl)-2-phenoxyacetamide with high purity?
The synthesis typically involves multi-step organic reactions, such as:
- Substitution reactions : Reacting intermediates like 3-chloro-4-fluoronitrobenzene with phenoxyacetic acid derivatives under alkaline conditions.
- Reduction : Using iron powder or sodium borohydride in acidic conditions to convert nitro groups to amines.
- Condensation : Employing condensing agents (e.g., DCC or EDC) to form the acetamide bond. Key conditions include precise temperature control (e.g., 60–80°C for substitution), solvent selection (polar aprotic solvents like DMF), and pH adjustment to minimize side reactions. Yield optimization requires purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR validate molecular structure by identifying proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbonyl groups (δ ~170 ppm).
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 271.1).
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C in a dry, dark environment to prevent degradation.
- Waste Disposal : Follow institutional guidelines for organic amide waste .
Advanced Research Inquiries
Q. How can researchers design experiments to evaluate the biological activity of this compound while mitigating cytotoxicity?
- In vitro assays : Use cell viability assays (e.g., MTT or resazurin) on human cell lines (e.g., HEK293 or HepG2) to establish IC50 values.
- Dose-response studies : Test concentrations ranging from 1 nM to 100 µM to identify therapeutic windows.
- Selectivity profiling : Compare activity against related targets (e.g., kinases, GPCRs) using high-throughput screening.
- Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle-only treatments .
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across studies?
- Replicate studies : Ensure identical experimental conditions (e.g., pH, temperature, solvent).
- Cross-validate methods : Compare HPLC, LC-MS, and UV-Vis results to rule out analytical discrepancies.
- Adjust metabolic models : Use liver microsomes or hepatocytes to assess species-specific metabolism (e.g., human vs. rodent CYP450 enzymes) .
Q. How can synthetic routes be optimized for reproducibility in academic labs?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency.
- Solvent optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Process monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and intermediates .
Q. What in silico methods predict the interaction of this compound with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to receptors (e.g., EGFR or serotonin receptors).
- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous compounds.
- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories .
Q. How do reaction conditions influence the regioselectivity of this compound in substitution reactions?
- pH control : Acidic conditions favor electrophilic aromatic substitution at the meta position.
- Temperature : Higher temperatures (e.g., 100°C) may shift selectivity toward para-substituted byproducts.
- Catalysts : Lewis acids (e.g., AlCl3) enhance reactivity of electron-deficient aromatic rings .
Methodological Notes
- Data interpretation : Always cross-reference spectral data (NMR, MS) with computational predictions (e.g., ChemDraw simulations).
- Contradiction analysis : Use principal component analysis (PCA) to identify outliers in biological assay datasets.
- Scalability : Pilot-scale reactions (1–10 g) should precede larger syntheses to troubleshoot purification challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
